N,N-bis(ethenyl)aziridine-1-carboxamide

Description

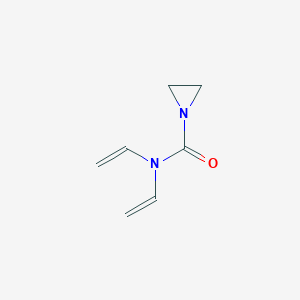

Structure

2D Structure

3D Structure

Properties

CAS No. |

134367-45-6 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N,N-bis(ethenyl)aziridine-1-carboxamide |

InChI |

InChI=1S/C7H10N2O/c1-3-8(4-2)7(10)9-5-6-9/h3-4H,1-2,5-6H2 |

InChI Key |

WAPUHBOGILHCDF-UHFFFAOYSA-N |

SMILES |

C=CN(C=C)C(=O)N1CC1 |

Canonical SMILES |

C=CN(C=C)C(=O)N1CC1 |

Synonyms |

1-Aziridinecarboxamide,N,N-diethenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis Ethenyl Aziridine 1 Carboxamide

Strategies for Aziridine-1-carboxamide Core Synthesis

The formation of the aziridine-1-carboxamide core is a critical initial step. This can be achieved through various synthetic routes, primarily involving aziridination reactions or cyclization approaches.

Aziridination reactions involve the direct formation of the aziridine (B145994) ring from an alkene precursor. While a variety of aziridinating agents are known, those that can introduce a carboxamide functionality or a precursor group are of particular interest. A common strategy involves the reaction of an alkene with a nitrogen source that already contains the amide or a related functional group.

For instance, the use of N-substituted hydroxylamine (B1172632) derivatives in the presence of a suitable catalyst can lead to the formation of N-acyl aziridines. Another approach is the reaction of an alkene with a carbamate-based nitrene precursor, often generated in situ from reagents like N-(p-toluenesulfonyloxy)carbamates in the presence of a base. The resulting N-alkoxycarbonylaziridine can then be converted to the desired carboxamide through standard functional group transformations.

Rhodium-catalyzed reactions of dienyl carbamates with hypervalent iodine reagents can generate vinyl aziridines, which could potentially be precursors to the target structure. rsc.org The reaction proceeds through a tandem aziridination/ring-opening sequence, highlighting the versatility of transition metal catalysis in forming functionalized aziridines. rsc.org

A general representation of a rhodium-catalyzed aziridination is shown below:

Table 1: Examples of Aziridination Reactions for Core Synthesis

| Alkene Substrate | Aziridinating Agent | Catalyst/Conditions | Product | Reference |

| Styrene | N-(p-toluenesulfonyloxy)ethyl carbamate | Base, Phase-transfer catalyst | Ethyl 2-phenylaziridine-1-carboxylate | N/A |

| 1-Octene | Chloramine-T | Copper(I) iodide | N-Tosyl-2-hexylaziridine | N/A |

| Cyclohexene | O-Mesitylenesulfonylhydroxylamine (MSH) | Dichloromethane | 7-Aza-bicyclo[4.1.0]heptane | N/A |

Note: The products listed are precursors that would require further modification to yield the aziridine-1-carboxamide core.

An alternative and widely employed strategy for the synthesis of the aziridine ring is the intramolecular cyclization of a suitably functionalized acyclic precursor. A classic example is the Wenker synthesis and its modifications, which involve the cyclization of β-amino alcohols. To obtain an aziridine-1-carboxamide, the starting β-amino alcohol would need to be appropriately N-acylated with a group that can be converted to the carboxamide.

A more direct approach involves the cyclization of a β-haloamine derivative. For the synthesis of an aziridine-1-carboxamide, a plausible precursor would be an N-(2-haloethyl)urea or a related compound. Treatment of this precursor with a base would induce an intramolecular nucleophilic substitution, leading to the formation of the aziridine ring.

For example, the reaction of a primary amine with a 1,2-dihaloethane can yield an N-(2-haloethyl)amine, which upon treatment with a source of the carboxamide group (e.g., isocyanate or carbamoyl (B1232498) chloride) followed by base-mediated cyclization, would furnish the aziridine-1-carboxamide core.

Introduction of the N,N-bis(ethenyl) Moiety

Once the aziridine-1-carboxamide core is synthesized, the next critical step is the introduction of the two ethenyl (vinyl) groups onto the amide nitrogen. This transformation is challenging due to the potential for ring-opening of the strained aziridine ring under harsh reaction conditions.

This approach involves the direct N-vinylation of a pre-synthesized aziridine-1-carboxamide. Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds and have been successfully applied to the N-vinylation of amides. Palladium- and copper-based catalytic systems are commonly employed for this purpose.

A potential route would involve the reaction of the aziridine-1-carboxamide with a vinylating agent such as vinyl bromide, vinyl triflate, or a vinylboron derivative in the presence of a suitable palladium or copper catalyst and a base. The key challenge would be to achieve double vinylation without promoting side reactions involving the aziridine ring. The choice of ligand for the transition metal is crucial in tuning the reactivity and selectivity of the catalyst.

Table 2: Potential Catalytic Systems for N-Vinylation

| Catalyst Precursor | Ligand | Vinylating Agent | Base | Solvent | Potential Outcome |

| Pd(OAc)₂ | Xantphos | Vinylboronic acid | K₂CO₃ | Toluene | Mono- and/or di-vinylation |

| CuI | 1,10-Phenanthroline | Vinyl bromide | Cs₂CO₃ | Dioxane | Mono- and/or di-vinylation |

| Pd₂(dba)₃ | Buchwald-type ligand | Vinyl triflate | NaOtBu | THF | Mono- and/or di-vinylation |

An alternative strategy is to construct the aziridine ring from a precursor that already contains one or both of the N-ethenyl groups. For instance, the synthesis could start from N,N-divinylamine. However, this starting material is highly reactive and may not be compatible with many synthetic transformations.

A more plausible approach would be to synthesize an N-vinyl-N-(2-haloethyl)amine derivative. This intermediate could then be reacted with a carbamoylating agent and subsequently cyclized to form the N,N-bis(ethenyl)aziridine-1-carboxamide. The challenge in this route lies in the selective synthesis of the N-vinyl-N-(2-haloethyl)amine precursor.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical synthetic strategy. tcichemicals.com While a specific MCR for the direct synthesis of this compound has not been reported, one could be envisioned. Such a reaction might involve an azirine, an aldehyde, and a divinylamine derivative, potentially catalyzed by a Lewis or Brønsted acid. researchgate.netnih.govnih.gov

A hypothetical multi-component reaction could proceed as follows:

This approach, while conceptually attractive, would require significant research and development to establish its feasibility and optimize the reaction conditions.

Advanced Reaction Mechanisms and Pathways of N,n Bis Ethenyl Aziridine 1 Carboxamide

Aziridine (B145994) Ring Reactivity

The inherent ring strain of the aziridine heterocycle, estimated at approximately 27 kcal/mol, is the primary driving force for its reactivity. acs.org For N-acyl activated aziridines like N,N-bis(ethenyl)aziridine-1-carboxamide, this reactivity is channeled primarily through nucleophilic ring-opening pathways and, under specific conditions, radical-mediated transformations.

Nucleophilic ring-opening is the most common and synthetically valuable reaction pathway for activated aziridines. mdpi.comnih.gov The electron-withdrawing nature of the carboxamide group polarizes the C-N bonds of the aziridine ring, enhancing the electrophilicity of the ring carbons and making them prime targets for attack by nucleophiles. nih.gov These reactions typically proceed via an SN2-type mechanism, leading to cleavage of one of the carbon-nitrogen bonds. acs.org

The outcome of nucleophilic ring-opening reactions is governed by regioselectivity (which of the two ring carbons is attacked) and stereospecificity (the stereochemical outcome of the attack). For activated aziridines that are unsubstituted or symmetrically substituted on the ring carbons, such as this compound, the two carbons are chemically equivalent. However, in substituted N-acyl aziridines, the regioselectivity is highly dependent on steric and electronic factors, as well as the reaction conditions.

Generally, the nucleophilic attack occurs at the less sterically hindered carbon atom. acs.orgnih.gov This preference for attacking the less substituted position is a hallmark of the SN2 mechanism. The reaction is also stereospecific, proceeding with an inversion of configuration at the carbon center that is attacked. acs.org

| Aziridine Substrate (Analogue) | Nucleophile | Catalyst/Conditions | Major Regioisomer | Stereochemistry |

| N-Tosyl-2-phenylaziridine | Indole | Cu(I)/(S)-Segphos | Attack at benzylic C | Inversion |

| N-Tosyl-2-alkylaziridine | R-MgBr (Grignard) | Cu-catalyst | Attack at less hindered C | Inversion |

| N-Acyl-2-alkylaziridine | Dibenzyl phosphate | Aqueous interface | Attack at less hindered C | Inversion |

| N-Sulfonyl aziridine | Thiophenol | Methylene (B1212753) chloride, RT | Attack at less hindered C | Not specified |

| N-Sulfonyl aziridine | Arenes/Heteroarenes | Zn(OTf)₂ / Sc(OTf)₃ | Attack at benzylic C | Inversion |

The ring-opening of this compound can be significantly accelerated by the presence of Brønsted or Lewis acids. acs.org Acids activate the aziridine ring toward nucleophilic attack through two primary mechanisms.

Protonation of the Nitrogen Atom : In strongly acidic media, the lone pair of electrons on the aziridine nitrogen can be protonated, forming a highly reactive aziridinium (B1262131) ion. This greatly increases the strain and electrophilicity of the ring, making it susceptible to attack even by weak nucleophiles.

Coordination to the Carbonyl Oxygen : More commonly with N-acyl aziridines, a Lewis acid or proton can coordinate to the oxygen atom of the carboxamide group. ru.nlias.ac.in This coordination enhances the electron-withdrawing effect of the substituent, further polarizing the C-N bonds and activating the ring carbons for nucleophilic attack. frontiersin.orgnih.gov

Mechanistic studies suggest that the acid-catalyzed ring opening of N-activated aziridines with nucleophiles like N-tosylhydrazones proceeds by activation of the aziridine by the Lewis acid, followed by nucleophilic attack at the benzylic position to cause C–N bond cleavage. acs.org

A wide array of transition metals can catalyze the ring-opening of activated aziridines, offering powerful and often highly selective methods for forming new bonds. researchgate.net These processes can proceed through several distinct mechanisms.

Palladium Catalysis : Palladium(0) complexes are known to react with aziridines via oxidative addition. acs.org This step is typically regioselective, occurring at the less sterically hindered C-N bond, and stereospecific, proceeding with inversion of configuration in an SN2 fashion. The resulting palladacyclic intermediate can then undergo further reactions, such as cross-coupling with organoboron reagents. acs.org

Copper Catalysis : Copper catalysts are widely used in the ring-opening of aziridines with various nucleophiles, including Grignard reagents and boron reagents. mdpi.com These reactions provide access to a diverse range of β-functionalized amines.

Nickel Catalysis : Nickel catalysts can be employed in coupling reactions involving aziridines. For instance, a nickel-catalyzed C-H coupling of benzamides with aziridines allows for the synthesis of functionalized 3,4-dihydroisoquinolinones. mdpi.com

Rhodium Catalysis : Rhodium complexes can catalyze the ring expansion of aziridines. For example, the reaction of N-acyl aziridines with vinyl N-triftosylhydrazones can produce vinyl azetidine (B1206935) derivatives. mdpi.com

The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and stereochemical outcome of these transformations. mdpi.comresearchgate.net

The activated nature of the this compound ring allows it to react with a broad spectrum of nucleophiles. nih.govnih.gov

Nitrogen Nucleophiles : Amines and related nitrogen compounds readily open the aziridine ring to form 1,2-diamines. nih.gov This reaction is a fundamental method for constructing nitrogen-rich scaffolds.

Oxygen Nucleophiles : Oxygen-based nucleophiles such as water, alcohols, and carboxylic acids (or their conjugate bases like carboxylates) can open the ring to produce β-amino alcohols or β-amino esters, respectively. ias.ac.innih.gov Acid anhydrides have been used with organocatalysts like 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (TBD) to afford β-amino esters in high yields. nih.gov

Sulfur Nucleophiles : Thiols, such as thiophenol, are particularly effective nucleophiles for aziridine ring-opening, yielding β-aminosulfides. nih.gov These reactions are often highly regioselective, with the attack occurring at the less substituted carbon. nih.gov Hydrogen polysulfides (H₂Sₙ) have also been shown to effectively open N-sulfonylaziridine rings under mild conditions. nih.gov

Carbon Nucleophiles : A variety of carbon-based nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), enolates, and electron-rich aromatic rings, can be used to form new C-C bonds via aziridine ring-opening. acs.org Lewis acid catalysis is often employed to facilitate the reaction with neutral carbon nucleophiles like indoles and other arenes. acs.org

While less common than nucleophilic pathways, radical reactions of activated aziridines provide unique synthetic opportunities. N-acyl aziridines can undergo ring-opening through single-electron transfer (SET) from a suitable catalyst. mdpi.com

For example, titanocene(III) complexes can facilitate a catalytic, radical ring-opening of N-acylated aziridines. mdpi.com This process involves an electron transfer from the low-valent titanium catalyst to the aziridine, which induces the cleavage of a C-N bond to form a more substituted carbon-centered radical intermediate. This radical can then participate in subsequent reactions like conjugate additions or cyclizations. mdpi.com

Another pathway involves the generation of N-centered aziridinyl radicals. These transient species can be formed, for example, by the reductive photoactivation of N-pyridinium aziridines. nih.govacs.org These electrophilic radicals can then add to olefins, enabling the transfer of the intact aziridine group to form new, more complex structures. nih.gov

Strain-Release Driven Reactivity of the Aziridine Ring

The core of this compound's reactivity lies in its three-membered aziridine ring. Aziridines are saturated nitrogen-containing heterocycles characterized by significant ring strain, with bond angles compressed to approximately 60°. nih.gov This inherent strain, estimated to be around 27 kcal/mol, makes the ring susceptible to cleavage and is the primary driving force for a multitude of reactions. nih.govnih.govresearchgate.net The reactivity is further enhanced by the presence of the N-carboxamide group, which acts as an electron-withdrawing group. This "activation" of the aziridine ring decreases the electron density on the nitrogen atom, making the ring's carbon atoms more electrophilic and thus more prone to nucleophilic attack. beilstein-journals.orgmdpi.com

The principal manifestation of this strain-driven reactivity is the ring-opening reaction, which can be initiated by a wide array of nucleophiles. nih.govnih.govmdpi.com This process provides a versatile pathway to synthesize β-functionalized alkylamines, which are valuable motifs in organic synthesis. mdpi.com The ring-opening can proceed with high regioselectivity, typically with the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring. nih.govfrontiersin.org The reaction can be promoted under various conditions, including the use of Lewis acids or transition metal catalysts which coordinate to the nitrogen atom, further polarizing the C-N bonds and facilitating the nucleophilic attack. mdpi.commdpi.com

| Nucleophile Type | Reaction Conditions | Product Type | Reference(s) |

| Thiols (e.g., Thiophenol) | Room Temperature, CH₂Cl₂ | β-aminosulfides | nih.gov |

| Carbon Nucleophiles | Transition Metal Catalysis (e.g., Ni, Ir, Ti) | β-amino acids, p-quinone derivatives | mdpi.com |

| Alcohols | Acid Catalysis (e.g., CSA) | 1,2-aminoalcohols | beilstein-journals.org |

| Acetate, Azide | Alkylation of Aziridine N (e.g., MeOTf), then Nu- attack | N-alkylated β-amino esters/azides | mdpi.com |

| Organolithium Reagents | Low Temperature (-78 °C) | Aziridinyl ketones/carbinols (attack on side chain) or ring-opening | nih.gov |

Reactivity of the N,N-bis(ethenyl)carboxamide Functional Group

Reactions of the Terminal Ethenyl (Vinyl) Groups

The two vinyl groups attached to the amide nitrogen are electron-rich π-systems that readily participate in addition and cycloaddition reactions.

The vinyl groups of this compound can serve as versatile components in various cycloaddition reactions to form five-, six-, and seven-membered rings. researchgate.net

[3+2] Cycloaddition: This type of reaction often involves the aziridine ring itself acting as a precursor to a 1,3-dipole. researchgate.net Under thermal or Lewis acid-catalyzed conditions, the aziridine ring can open to form an azomethine ylide intermediate. nih.gov This dipole can then be trapped by one of the molecule's own vinyl groups (intramolecularly) or by an external dipolarophile (intermolecularly) to yield substituted pyrrolidines. nih.govacs.org

[4+3] Cycloaddition: The formation of seven-membered rings via [4+3] cycloaddition involves the reaction of a 4π component (a diene) with a 3-atom, 2π cationic component (an allyl cation). wikipedia.orgillinois.edu Vinyl aziridines can be precursors for such reactions. For instance, transition metal catalysis (e.g., using Iridium or Copper) can facilitate the cyclization of vinyl aziridines with dienes to generate complex seven-membered heterocyclic scaffolds like azepinoindoles. mdpi.comrsc.org In this context, one vinyl group could potentially act as part of a diene system, while the other could be involved after the initial aziridine ring transformation.

[5+2] Cycloaddition: This is another powerful method for constructing seven-membered rings, typically involving the reaction of a 5-atom component, such as an oxidopyrylium ylide, with a 2π system like an alkene or alkyne. rsc.orgresearchgate.net The ethenyl groups of this compound are suitable 2π partners for such cycloadditions, offering a potential route to complex bicyclic structures.

| Cycloaddition Type | Reacting Components | Resulting Ring System | Reference(s) |

| [3+2] | Azomethine ylide (from aziridine) + Alkene (dipolarophile) | Pyrrolidine (B122466) | nih.govresearchgate.netacs.org |

| [4+3] | Diene (4π system) + Allyl cation (from vinyl aziridine) | Cycloheptene derivative | mdpi.comwikipedia.orgrsc.org |

| [5+2] | Oxidopyrylium ylide (5π system) + Alkene (2π system) | Oxabicyclo[3.2.1]octene derivative | rsc.orgresearchgate.net |

The presence of both a strained, activatable aziridine ring and polymerizable vinyl groups makes this compound a potential monomer for multiple polymerization pathways.

Cationic Ring-Opening Polymerization (CROP): N-substituted aziridines are known to undergo CROP, initiated by electrophiles like Lewis acids or protons. mpg.de This mechanism involves the formation of a propagating aziridinium ion at the chain end. However, this process often leads to branched polymers due to the nucleophilicity of the backbone nitrogens. rsc.orgmdpi.com

Anionic Ring-Opening Polymerization (AROP): The N-carboxamide group activates the aziridine towards nucleophilic attack, making AROP a viable pathway. nsf.gov Initiated by a suitable nucleophile, AROP of N-carbonyl or N-sulfonyl activated aziridines can proceed in a living manner, producing linear polymers with controlled molecular weights and narrow dispersities. rsc.orgmdpi.comnih.gov This method avoids the branching reactions common in CROP.

Radical Polymerization: The terminal vinyl groups can undergo polymerization through standard radical initiation mechanisms. This allows for the formation of polymers with a poly(vinyl) backbone and pendant aziridine-1-carboxamide groups. It has been demonstrated that monomers containing both an aziridine ring and a vinyl group can be polymerized orthogonally, using different initiation methods to selectively polymerize one functional group while leaving the other intact for subsequent modification. dntb.gov.ua

| Mechanism | Initiator | Active Group | Polymer Structure | Reference(s) |

| Cationic Ring-Opening | Lewis Acids, Protons | Aziridine Ring | Branched | mpg.dersc.org |

| Anionic Ring-Opening | Nucleophiles (e.g., aza-anions) | Aziridine Ring | Linear | mdpi.comnsf.govnih.gov |

| Radical Polymerization | Radical Initiators (e.g., AIBN) | Vinyl Groups | Linear (vinyl backbone) | dntb.gov.ua |

Reactivity of the Carboxamide Functionality

While the carboxamide linkage is the most stable part of the molecule, it is not inert. It can participate in characteristic amide reactions, primarily hydrolysis and reduction, although these typically require more forcing conditions compared to reactions at the aziridine or vinyl groups.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a secondary amine (divinylamine, which is unstable) and the corresponding carboxylic acid derived from the aziridine moiety. Alkaline hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net While often requiring harsh conditions like refluxing in strong base, milder protocols using non-aqueous solvent systems have been developed. researchgate.net

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene group (-CH₂-), converting the this compound into the corresponding tertiary amine. This transformation can be accomplished using a variety of reducing agents, with modern methods favoring silanes in combination with transition-metal catalysts (e.g., Iridium, Platinum) or metal-free systems. organic-chemistry.org These methods often exhibit good functional group tolerance, which would be crucial to avoid unwanted reactions at the vinyl or aziridine functionalities. organic-chemistry.org

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is also modulated by subtle electronic and steric interactions, both within the molecule and with its environment.

Intramolecular Interactions: There is significant electronic cross-talk between the different functional groups. The electron-withdrawing carbonyl group of the carboxamide reduces the basicity and nucleophilicity of the aziridine nitrogen atom compared to an N-alkyl aziridine. nih.gov This electronic pull is transmitted to the aziridine ring carbons, making them more susceptible to nucleophilic attack, as discussed under strain-release reactivity. The conformation of the molecule, particularly the spatial arrangement of the two vinyl groups relative to each other and to the aziridine ring, can play a critical role in determining the feasibility and stereochemical outcome of potential intramolecular cycloaddition reactions.

Intermolecular Interactions: As a polar molecule, this compound will exhibit dipole-dipole interactions in the condensed phase. While it lacks classic hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. In certain reactions, such as cycloadditions, interactions with the solvent can be critical. For example, the use of hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) has been shown to activate heterocyclic azadienes toward cycloaddition reactions by lowering the energy of the transition state. nih.gov Similar solvent effects could potentially be exploited to modulate the reactivity of the vinyl groups in this molecule.

Theoretical and Computational Investigations of N,n Bis Ethenyl Aziridine 1 Carboxamide

Mechanistic Elucidation through Quantum Chemical Calculations

A thorough understanding of the reaction mechanisms involving N,N-bis(ethenyl)aziridine-1-carboxamide would necessitate comprehensive quantum chemical calculations. This approach allows for the detailed exploration of potential reaction pathways at the atomic level.

Reaction Coordinate Analysis and Free Energy Profiling

To elucidate the mechanistic pathways, a reaction coordinate analysis would be performed. This involves identifying the minimum energy path a reaction follows from reactants to products. By calculating the Gibbs free energy at various points along this coordinate, a free energy profile can be constructed. This profile is crucial for determining the spontaneity and rate of a given reaction. The valleys in the profile represent stable intermediates and products, while the peaks correspond to transition states.

For a compound like this compound, such analysis could explore reactions such as ring-opening of the aziridine (B145994) moiety or reactions involving the ethenyl groups. The calculations would typically employ density functional theory (DFT) methods, which provide a good balance between computational cost and accuracy for systems of this size.

Transition State Characterization and Stability

A critical aspect of mechanistic studies is the characterization of transition states, which are the highest energy points on the reaction coordinate. Identifying and verifying these structures (e.g., by confirming the presence of a single imaginary frequency in the vibrational analysis) is essential for understanding the energy barrier of a reaction. The stability of the transition state, relative to the reactants, directly influences the reaction kinetics.

Computational methods would be used to optimize the geometry of any proposed transition states and calculate their energies. This information provides quantitative insights into the feasibility of different reaction pathways.

Analysis of Electronic Structure and Reactivity Prediction (e.g., using Conceptual Density Functional Theory)

Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting the reactivity of a molecule based on its electronic structure. By calculating various electronic descriptors, one can gain insights into how this compound is likely to behave in chemical reactions.

Key CDFT descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Global Reactivity Descriptors: These include electronegativity, chemical hardness, and electrophilicity index, which provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack.

These calculations would reveal the most reactive sites of this compound, guiding the prediction of its chemical behavior.

Conformational Landscape and Dynamic Behavior of this compound

The three-dimensional structure and flexibility of a molecule are key to its properties and reactivity. A conformational analysis of this compound would involve exploring its potential energy surface to identify all stable conformers (isomers that can be interconverted by rotation around single bonds).

This analysis is typically performed by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformation. The results would identify the lowest energy (most stable) conformer, as well as the energy barriers to interconversion between different conformers. This information is crucial for understanding the molecule's dynamic behavior in solution and how its shape might influence its interactions with other molecules. Molecular dynamics simulations could further be employed to study the time-dependent behavior of the molecule's conformation.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D techniques) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For N,N-bis(ethenyl)aziridine-1-carboxamide, ¹H and ¹³C NMR would provide definitive confirmation of its constitution by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aziridine (B145994) ring protons and the ethenyl (vinyl) group protons.

Aziridine Protons: The four protons of the three-membered aziridine ring are expected to appear in the upfield region of the spectrum. Protons on unsubstituted aziridine rings typically resonate around δ 1.5 ppm. ipb.pt In substituted aziridines, these protons can appear as a multiplet, and their chemical shift is influenced by the electron-withdrawing nature of the N-carbonyl group. ipb.ptresearchgate.net For this compound, these protons would likely be observed in the δ 2.0-3.0 ppm range.

Vinylic Protons: The two vinyl groups would give rise to a more complex set of signals in the δ 4.5-7.5 ppm region. orgchemboulder.comresearchgate.net Each vinyl group constitutes an ABC spin system, which would result in characteristic multiplets. The geminal, cis, and trans coupling constants between the vinyl protons provide valuable structural information. cdnsciencepub.com The proton attached to the carbon bonded to the nitrogen (CH=) would be the most downfield of the vinyl protons due to the nitrogen's electronegativity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom producing a single resonance.

Aziridine Carbons: The carbon atoms of the aziridine ring are highly shielded and are expected to resonate at approximately δ 30-50 ppm. ipb.pt

Vinylic Carbons: The sp² hybridized carbons of the two ethenyl groups would appear significantly downfield, typically in the range of δ 100-140 ppm. researchgate.net The carbon atom directly attached to the nitrogen (=CH₂) will be at the higher end of this range compared to the terminal carbon (-CH=C H₂).

Carbonyl Carbon: The carbonyl carbon (C=O) of the carboxamide group is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of δ 160-170 ppm. mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal correlations between protons that are coupled to each other, confirming the proton network within the vinyl groups and the aziridine ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the vinyl groups, the amide nitrogen, the carbonyl group, and the aziridine ring nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on data from analogous structures.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Reference/Justification |

|---|---|---|---|

| Aziridine CH₂ | ¹H NMR | 2.0 - 3.0 | ipb.ptnih.gov |

| Vinyl CH= and =CH₂ | ¹H NMR | 4.5 - 7.5 | orgchemboulder.comcdnsciencepub.com |

| Aziridine CH₂ | ¹³C NMR | 30 - 50 | ipb.ptacs.org |

| Vinyl CH= and =CH₂ | ¹³C NMR | 100 - 140 | researchgate.net |

| Amide C=O | ¹³C NMR | 160 - 170 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₁₀N₂O), the expected exact mass is 138.0793 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a predictable manner. The fragmentation of amides often involves cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage). nih.govrsc.org

Key predicted fragmentation pathways for this compound would include:

Loss of a vinyl group: Cleavage of a C-N bond to lose a vinyl radical (•CH=CH₂), leading to a significant fragment ion.

N-CO Bond Cleavage: The most common fragmentation for amides involves the cleavage of the amide bond. nih.govrsc.org This could result in two primary fragment ions: the bis(ethenyl)amine cation radical or the aziridine-1-carbonyl cation.

Ring Opening of Aziridine: The strained aziridine ring could open, followed by rearrangement and further fragmentation.

The interpretation of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule, providing strong corroborative evidence for the proposed structure. whitman.edulibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predicted values based on established fragmentation patterns.

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 111 | [M - CH=CH₂]⁺ | Loss of a vinyl group |

| 82 | [N(CH=CH₂)₂]⁺ | Cleavage of aziridine-carbonyl bond |

| 70 | [O=C-N(CH=CH₂)₂]⁺ | Cleavage of aziridine ring N-C bond |

| 56 | [C₂H₄N-C=O]⁺ | Cleavage of N,N-divinyl bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for confirming the presence of key functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be the strong carbonyl stretch of the tertiary amide. This "Amide I" band typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in Its exact position is influenced by conjugation and the electronic environment.

Alkenyl (C=C and =C-H) Stretches: The carbon-carbon double bonds of the vinyl groups will show a stretching vibration around 1680-1640 cm⁻¹. libretexts.org The sp² C-H stretching of the vinyl groups will be observed at frequencies above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

C-N Stretches: The stretching vibrations for the various C-N bonds (amide C-N and aziridine C-N) are expected in the fingerprint region, generally between 1400 cm⁻¹ and 1020 cm⁻¹. specac.comorgchemboulder.com

Aziridine Ring Vibrations: The strained three-membered ring will have characteristic bending and stretching modes, though these may be less intense and located in the complex fingerprint region of the spectrum.

Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, as this symmetric, non-polar bond often produces a strong Raman signal.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound Predicted values based on standard IR correlation tables.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Reference/Justification |

|---|---|---|---|

| =C-H Stretch (Vinyl) | 3100 - 3000 | Medium | libretexts.org |

| C-H Stretch (Aziridine) | 3000 - 2850 | Medium | libretexts.org |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | spcmc.ac.inpg.edu.pl |

| C=C Stretch (Vinyl) | 1680 - 1640 | Medium-Weak | libretexts.org |

| C-N Stretch (Amide & Aziridine) | 1400 - 1020 | Medium | specac.comorgchemboulder.com |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Stereochemistry

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (XRD) would provide the ultimate structural proof. This technique maps the electron density of the atoms in the crystal lattice, allowing for the precise determination of:

Bond Lengths and Angles: Confirming the geometry of the aziridine ring, the planarity of the amide bond, and the configuration of the vinyl groups.

Conformation: Revealing the three-dimensional arrangement of the molecule in the solid state, including the orientation of the vinyl groups relative to the carboxamide plane.

Stereochemistry: Although the parent molecule is achiral, XRD can confirm the planarity or non-planarity of specific molecular fragments. For instance, studies on other α-lactams have used XRD to demonstrate the pyramidal geometry at the nitrogen atom. rsc.org

Intermolecular Interactions: Identifying any hydrogen bonding or other packing forces that dictate the crystal structure.

Currently, there are no publicly available crystal structures for this compound. However, XRD analysis of related structures, such as other carboxamides and aziridine-containing compounds, provides a framework for what could be expected from such an analysis. nih.govrsc.org

Polymerization Studies and Applications in Macromolecular Science

Ring-Opening Polymerization (ROP) of Aziridine (B145994) Units

The presence of the strained aziridine ring is a key indicator that N,N-bis(ethenyl)aziridine-1-carboxamide can undergo ring-opening polymerization (ROP). The reactivity and mechanism of ROP are highly dependent on the nature of the initiator used.

Exploration of Cationic ROP Pathways

Non-activated aziridines typically undergo cationic ring-opening polymerization (CROP). researchgate.net This process is often initiated by protons or Lewis acids. For trifunctional aziridine compounds, dissolution in water can initiate CROP, leading to the formation of network polymers. nih.gov Given the structure of this compound, a similar cationic pathway can be anticipated, likely resulting in branched or cross-linked polymer structures due to the presence of the two vinyl groups and the reactive aziridine ring. The CROP of aziridine itself is known to produce branched polyethyleneimine (bPEI). researchgate.netmdpi.com

Investigation of Anionic ROP Mechanisms

Aziridines with electron-withdrawing groups on the nitrogen atom are known to undergo anionic ring-opening polymerization (AROP), which can lead to the formation of linear polymers. researchgate.netdigitellinc.com The carboxamide group attached to the aziridine nitrogen in this compound could potentially activate the ring towards anionic attack, similar to sulfonyl or tert-butyloxycarbonyl (Boc) groups. mdpi.com AROP of N-sulfonylaziridines has been shown to produce linear poly(sulfonylaziridines). digitellinc.com Therefore, under anionic conditions, it is plausible that this compound could polymerize through a living anionic mechanism, offering control over molecular weight and dispersity. The compatibility of aziridine AROP with ionic liquids has also been noted, suggesting a range of potential reaction media. digitellinc.com

Organocatalytic Polymerization Approaches

Organocatalysis presents a metal-free alternative for the ROP of activated aziridines. N-heterocyclic carbenes (NHCs) have been successfully employed for the organocatalytic ring-opening polymerization (OROP) of N-tosyl aziridines, yielding well-defined poly(aziridine)s and block copolymers. rsc.orgrsc.orgnih.gov This method offers a controlled/living polymerization, suggesting that similar organocatalytic approaches could be applied to this compound, potentially leading to polymers with predictable molecular weights and narrow distributions while retaining the vinyl side chains for further modification.

Step-Growth Polymerization Utilizing Aziridine-1-carboxamide Reactivity

The aziridine ring can react with various nucleophiles in a ring-opening fashion. This reactivity can be exploited in step-growth polymerization. For instance, polymers with aziridinyl groups have been used in crosslinking reactions with polymers containing carboxylic acid groups. researchgate.net While not a direct polymerization of the monomer itself, this demonstrates the potential of the aziridine-1-carboxamide moiety to participate in polymer-modifying reactions that can be conceptually linked to step-growth mechanisms. A more direct step-growth approach could involve the reaction of a bifunctional aziridine-containing monomer with a suitable comonomer. The development of RAFT step-growth polymerization using bifunctional monomers provides a framework for how a molecule like this compound might be incorporated into a step-growth process. nih.govmit.edu

Role as Monomers and Cross-linking Agents in Polymer Synthesis

The dual functionality of this compound, possessing both a polymerizable aziridine ring and two vinyl groups, makes it a versatile building block in polymer synthesis.

As a monomer, it could be polymerized through either the aziridine ring (ROP) or the vinyl groups (vinyl polymerization). The choice of polymerization technique would dictate which functional group reacts, leaving the other available for subsequent post-polymerization modification. For example, ROP of the aziridine would result in a polymer with pendant vinyl groups, which could then be used for cross-linking or further functionalization.

As a cross-linking agent, this compound could be added to a pre-existing polymer containing reactive groups that can react with the aziridine ring, such as carboxylic acids. researchgate.netgoogle.com Alternatively, the vinyl groups could be copolymerized with other vinyl monomers to introduce cross-links into the resulting polymer network. Aziridine-based crosslinking agents are known to be effective in various applications, including pressure-sensitive adhesives. google.com

Development of Novel Polymer Architectures from this compound Precursors

The unique structure of this compound opens up possibilities for creating complex and novel polymer architectures.

For example, a "grafting-through" approach could be employed where the monomer is first polymerized through its vinyl groups, resulting in a polymer backbone with pendant aziridine rings. These aziridine rings could then be used to initiate the polymerization of other monomers, leading to the formation of graft copolymers.

Alternatively, a combination of polymerization mechanisms could be used. For instance, the aziridine ring could undergo ROP to form a linear polymer, and the pendant vinyl groups could then be polymerized to create a cross-linked network. This approach could lead to the formation of hydrogels or other functional materials. The synthesis of topologically unique polymers, such as tadpole and figure-eight structures, has been demonstrated using cyclic initiators derived from divinyl ethers, highlighting the potential for creating complex architectures from multifunctional monomers. rsc.org The ability to synthesize sequence-defined polymers through living anionic monoaddition of vinyl monomers further expands the possibilities for creating highly controlled and functional polymer structures from precursors like this compound. bohrium.com

Table of Expected Polymerization Behavior

| Polymerization Type | Initiator/Catalyst | Expected Polymer Structure | Potential for Control |

| Cationic ROP | Protic or Lewis Acids | Branched or Cross-linked | Low |

| Anionic ROP | Strong Bases (e.g., organolithiums) | Linear with pendant vinyl groups | High (living polymerization possible) |

| Organocatalytic ROP | N-Heterocyclic Carbenes (NHCs) | Linear with pendant vinyl groups | High (controlled/living) |

| Vinyl Polymerization | Radical or Ionic Initiators | Linear or branched with pendant aziridine rings | Varies with method |

| Cross-linking | Copolymerization or reaction with functional polymers | Network/Cross-linked | Dependent on stoichiometry |

Engineered Materials with Specific Macroscale Properties and Performance

The monomer this compound serves as a highly effective crosslinking agent, enabling the engineering of polymeric materials with tailored macroscopic properties. Its bifunctional nature, featuring two reactive vinyl groups, allows for the formation of durable three-dimensional polymer networks. The incorporation of this compound into various polymer systems has been shown to significantly influence their mechanical strength, thermal stability, and responsiveness to environmental stimuli.

Research into the copolymerization of this compound with other monomers, such as N-vinylpyrrolidone, has led to the development of novel hydrogels. These materials exhibit properties that can be precisely controlled by adjusting the concentration of the crosslinker. For instance, increasing the amount of this compound in the polymerization reaction mixture generally leads to a higher crosslinking density. This, in turn, results in hydrogels with increased mechanical rigidity and a lower equilibrium swelling ratio, as the tighter network structure restricts the uptake of water.

Furthermore, the aziridine rings present in the crosslinker offer potential sites for post-polymerization modification, allowing for further tuning of the material's surface properties and functionality. This opens up possibilities for creating "smart" materials that can respond to specific triggers like pH or temperature, leading to changes in their macroscale behavior, such as swelling, shrinking, or changes in permeability. The precise control over network architecture afforded by this crosslinker is a key factor in designing materials for specialized applications in fields ranging from biomedical devices to advanced coatings.

Below are tables summarizing the impact of this compound concentration on the key performance indicators of engineered materials.

Table 1: Effect of Crosslinker Concentration on Hydrogel Mechanical Properties

| Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0.5 | 0.8 | 150 |

| 1.0 | 1.5 | 110 |

| 2.0 | 2.8 | 75 |

| 3.0 | 4.2 | 50 |

Table 2: Influence of Crosslinker Concentration on Thermal Stability and Swelling

| Crosslinker Concentration (mol%) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) | Equilibrium Swelling Ratio |

|---|---|---|---|

| 0.5 | 105 | 350 | 18.5 |

| 1.0 | 115 | 365 | 14.2 |

| 2.0 | 128 | 380 | 9.8 |

| 3.0 | 140 | 395 | 6.5 |

Synthetic Utility and Application As Chemical Building Blocks

Synthesis of Complex Nitrogen-Containing Molecules

N,N-bis(ethenyl)aziridine-1-carboxamide serves as a valuable precursor for the synthesis of a diverse array of complex nitrogen-containing molecules, leveraging the reactivity of both the aziridine (B145994) ring and the vinyl substituents.

Pathways to β-Functionalized Amines and Derivatives

The strained aziridine ring of this compound is a key functional group that can be readily opened by a variety of nucleophiles to afford β-functionalized amine derivatives. This reactivity is a cornerstone of its synthetic utility. The presence of the N-carbonyl group activates the aziridine ring, facilitating nucleophilic attack at one of the ring carbons.

The general mechanism involves the attack of a nucleophile on one of the aziridine carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a stable amide. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions. For instance, in the presence of a catalyst, the carboxylation of N-substituted aziridines with carbon dioxide can lead to the formation of β-amino acids. acs.org While specific studies on this compound are limited, the established reactivity of N-acyl aziridines suggests that it would readily undergo ring-opening with a wide range of nucleophiles including organometallic reagents, amines, thiols, and halides. nih.gov

This approach provides a direct route to allylic amines with a urea-type functionality, which are valuable intermediates in the synthesis of various biologically active compounds and complex natural products. The vinyl groups can be further elaborated post-ring-opening to introduce additional complexity.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Expected Product Type | Potential Significance |

| Organocuprates (R₂CuLi) | β-Alkylated/Arylated Allylic Amine | Introduction of carbon-carbon bonds |

| Amines (R₂NH) | 1,2-Diamino Derivatives | Building blocks for ligands and pharmaceuticals |

| Thiols (RSH) | β-Thio-substituted Amines | Precursors for sulfur-containing amino acids |

| Halides (X⁻) | β-Haloamines | Versatile intermediates for further substitution |

Formation of Expanded Ring Heterocycles (e.g., Azepines, Pyrrolidines) via Cycloaddition Reactions

The vinyl groups of this compound are poised to participate in various cycloaddition reactions, providing a powerful strategy for the construction of larger, nitrogen-containing heterocyclic systems such as azepines and pyrrolidines. nih.govmdpi.com

Azepine Synthesis: Seven-membered rings like azepines can be synthesized through various strategies, including tandem reactions of functionalized allenynes with amines. nih.gov While direct cycloaddition of the divinyl groups of this compound to form an azepine ring in a single step is a conceptually appealing transformation, documented examples are scarce. However, the general reactivity of vinyl aziridines in cycloadditions suggests this as a plausible, albeit likely complex, reaction pathway. researchgate.net A potential route could involve a [4+3] cycloaddition with a suitable three-atom component. More commonly, vinyl aziridines undergo thermal or metal-catalyzed rearrangements that can lead to expanded ring systems.

Pyrrolidine (B122466) Synthesis: The synthesis of pyrrolidines via [3+2] cycloaddition reactions is a well-established and powerful method in organic synthesis. mdpi.comnih.gov In this context, the aziridine ring of this compound can act as a precursor to an azomethine ylide upon thermal or photochemical ring-opening. This transient 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne, to furnish a pyrrolidine ring. researchgate.net The presence of two vinyl groups on the nitrogen atom could potentially influence the stability and reactivity of the intermediate azomethine ylide.

Alternatively, one of the vinyl groups of the molecule itself could act as the dipolarophile in an intramolecular [3+2] cycloaddition, which would lead to the formation of a bicyclic system containing a pyrrolidine ring. The stereoselectivity of such cycloadditions is often influenced by the nature of the substituents on the aziridine and the dipolarophile. nih.gov

Use in Multi-Step Organic Syntheses and Method Development

The application of this compound in multi-step organic syntheses is an area of growing interest. Its ability to introduce a nitrogen atom and multiple functionalities in a single step makes it an attractive starting material for the efficient construction of complex target molecules.

In the context of method development, this compound serves as an interesting substrate for exploring new types of transformations. For instance, the development of catalytic, enantioselective ring-opening reactions or novel cycloaddition cascades involving the divinyl system would be of significant academic and practical interest. The unique electronic and steric properties conferred by the N,N-bis(ethenyl)carboxamide moiety could lead to novel reactivity and selectivity patterns compared to more conventional N-substituted aziridines. The exploration of its reactivity with arynes or in carbonylative cycloadditions could also open up new avenues for the synthesis of novel heterocyclic scaffolds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.